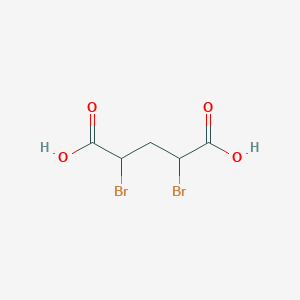
2,4-Dibromopentanedioic acid
Cat. No. B1347289
Key on ui cas rn:
3479-80-9
M. Wt: 289.91 g/mol
InChI Key: FLEQHNQKIXMLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04946839
Procedure details


10.0g (34.5 mmol) of 2,4-dibromoglutaric acid and 4.9 ml (69 mmol) of acetyl chloride are refluxed for a period of 2 hours. Volatiles are removed at 10 torr up to 90° C., and the residue bulb-to-bulb distilled (75°-90° C./0.25 torr), yielding 8.9g (95%) of a colourless, viscous oil. 1H NMR (CDCl3): dl isomer: δ 4.90 (t, 2H, J=6), 2.87 (t, 2H, J=6); meso isomer: 4.77 (dd, 2H, J=6, 10), 3.15 (dt, 1H, J=6 (t), 15 (d)), approx. 2.85 (1H, partially overlapping); dl/meso=5:1. IR (neat): 3007, 2942, 1817, 1775, 1439, 1242, 1109, 1038, 972, 932, 847, 691, 617 cm-1.


[Compound]
Name
( t )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[Br:1][CH:2]([CH2:6][CH:7]([Br:11])[C:8]([OH:10])=[O:9])[C:3](O)=[O:4].C(Cl)(=O)C>>[Br:1][CH:2]1[CH2:6][CH:7]([Br:11])[C:8](=[O:10])[O:9][C:3]1=[O:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)O)CC(C(=O)O)Br
|
|
Name
|
|
|
Quantity
|
4.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
Step Two
[Compound]
|
Name
|
( t )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
( d )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Volatiles are removed at 10 torr up to 90° C.
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue bulb-to-bulb distilled (75°-90° C./0.25 torr)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielding 8.9g (95%) of a colourless, viscous oil
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1C(=O)OC(C(C1)Br)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
